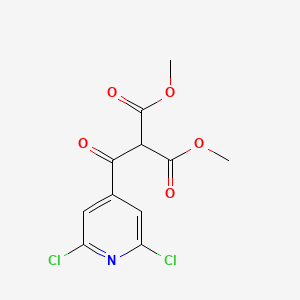













|
REACTION_CXSMILES
|
[Cl-].[Mg+2].[Cl-].[C:4]([O:11][CH3:12])(=[O:10])[CH2:5][C:6]([O:8][CH3:9])=[O:7].C(N(CC)CC)C.[Cl:20][C:21]1[CH:22]=[C:23]([CH:26]=[C:27]([Cl:29])[N:28]=1)[CH2:24]Cl.Cl.[OH2:31]>C(#N)C.ClCCl>[Cl:20][C:21]1[CH:22]=[C:23]([CH:26]=[C:27]([Cl:29])[N:28]=1)[C:24]([CH:5]([C:4]([O:11][CH3:12])=[O:10])[C:6]([O:8][CH3:9])=[O:7])=[O:31] |f:0.1.2|
|


|
Name
|
|
|
Quantity
|
2312 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
3210 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
|
Name
|
|
|
Quantity
|
4920 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
4742 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(CCl)C=C(N1)Cl
|
|
Name
|
|
|
Quantity
|
6670 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
15.9 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
18 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
6.4 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
15.9 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring in the course of 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After the exothermic reaction
|
|
Type
|
STIRRING
|
|
Details
|
with stirring in the course of 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at 0° C. for a further 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
STIRRING
|
|
Details
|
with stirring in the course of 20 hours
|
|
Duration
|
20 h
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is first stirred for 1 hour at 0° C.
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
for 16 hours while slowly warming to room temperature
|
|
Duration
|
16 h
|
|
Type
|
STIRRING
|
|
Details
|
with stirring to the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling to 0 to 10° C
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is then separated off
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted once more with 7.9 l of dichloromethane
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed twice with 4 l of water each time
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
STIRRING
|
|
Details
|
The residue which remains is stirred with 9.5 l of water
|
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction
|
|
Type
|
WASH
|
|
Details
|
washed successively, first with 6.3 l of water
|
|
Type
|
CUSTOM
|
|
Details
|
The product obtained
|
|
Type
|
CUSTOM
|
|
Details
|
is dried at 40° C. under reduced pressure
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=O)C(C(=O)OC)C(=O)OC)C=C(N1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.17 kg | |
| YIELD: PERCENTYIELD | 89.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |